Cas no 851916-41-1 ((3R)-3-methoxyoxan-4-one)
(3R)-3-methoxyoxan-4-one Chemical and Physical Properties
Names and Identifiers
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- Name:(R)-3-methoxydihydro-2H-pyran-4(3H)-one
- (3R)-3-Methoxytetrahydro-4H-pyran-4-one
- (R)-3-METHOXYDIHYDRO-2H-PYRAN-4(3H)-ONE
- (3R)-3-methoxyoxan-4-one
- (R)-3-methoxytetrahydro-4H-pyran-4-one
- CS-0005903
- A858087
- YMJJPBWCARDMCG-ZCFIWIBFSA-N
- SCHEMBL1964664
- 851916-41-1
- starbld0000575
- 4H-Pyran-4-one, tetrahydro-3-methoxy-, (3R)-
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- MDL: MFCD17679270
- Inchi: 1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1
- InChI Key: YMJJPBWCARDMCG-ZCFIWIBFSA-N
- SMILES: O1CCC([C@@H](C1)OC)=O
Computed Properties
- Exact Mass: 130.062994177g/mol
- Monoisotopic Mass: 130.062994177g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 35.5Ų
(3R)-3-methoxyoxan-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1197997-0.25g |
(R)-3-Methoxydihydro-2H-pyran-4(3H)-one |
851916-41-1 | 95% | 0.25g |
$1485 | 2024-07-19 | |
| Chemenu | CM544357-250mg |
(R)-3-Methoxydihydro-2H-pyran-4(3H)-one |
851916-41-1 | 95%+ | 250mg |
$*** | 2023-05-29 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-100MG |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 100MG |
¥ 2,884.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-250MG |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 250MG |
¥ 4,613.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-500MG |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 500MG |
¥ 7,682.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-1G |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 1g |
¥ 11,523.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-5G |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 5g |
¥ 34,570.00 | 2023-04-13 | |
| eNovation Chemicals LLC | Y1197997-0.25g |
(R)-3-Methoxydihydro-2H-pyran-4(3H)-one |
851916-41-1 | 95% | 0.25g |
$1485 | 2025-03-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-100mg |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 100mg |
¥3146.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7217-250mg |
(3R)-3-methoxyoxan-4-one |
851916-41-1 | 95% | 250mg |
¥5033.0 | 2024-04-16 |
(3R)-3-methoxyoxan-4-one Suppliers
(3R)-3-methoxyoxan-4-one Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Additional information on (3R)-3-methoxyoxan-4-one
Latest Research Insights on 851916-41-1 and (3R)-3-methoxyoxan-4-one in Chemical Biology and Pharmaceutical Applications
Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of the compound 851916-41-1 and its derivative, (3R)-3-methoxyoxan-4-one, as promising candidates for therapeutic development. These molecules have garnered attention due to their unique structural properties and potential biological activities, which are being explored in various preclinical and clinical studies. This research brief consolidates the latest findings, methodologies, and implications associated with these compounds, providing a comprehensive overview for professionals in the field.
The compound 851916-41-1, a small molecule with a distinct chemical scaffold, has been investigated for its role in modulating specific biological pathways. Recent studies have focused on its interaction with key enzymes and receptors, particularly in the context of inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that 851916-41-1 exhibits potent inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammation and cancer progression. The study utilized high-throughput screening and molecular docking to elucidate the binding affinity and mechanism of action, revealing a promising therapeutic window for further optimization.
In parallel, (3R)-3-methoxyoxan-4-one, a chiral derivative of 851916-41-1, has emerged as a focal point in asymmetric synthesis and drug design. Its stereospecificity and functional group arrangement make it a versatile intermediate for the development of enantiomerically pure pharmaceuticals. A recent publication in Organic Letters (2024) detailed an innovative synthetic route for (3R)-3-methoxyoxan-4-one, employing biocatalytic methods to achieve high yield and enantiomeric excess. This advancement not only enhances the scalability of production but also underscores the compound's potential as a building block for complex drug molecules, such as protease inhibitors and kinase modulators.
Further investigations into the pharmacological profile of (3R)-3-methoxyoxan-4-one have revealed its efficacy in targeting metabolic enzymes. A collaborative study between academic and industry researchers (Nature Chemical Biology, 2024) reported that this compound acts as a selective allosteric modulator of hexokinase 2, a key enzyme in glycolysis. By disrupting the enzyme's activity in cancer cells, (3R)-3-methoxyoxan-4-one induced significant metabolic reprogramming and apoptosis, suggesting its utility in oncology therapeutics. These findings were supported by in vitro and in vivo models, including xenograft studies, which demonstrated reduced tumor growth and minimal off-target effects.
The integration of computational and experimental approaches has been instrumental in advancing the understanding of these compounds. For example, quantum mechanical calculations and molecular dynamics simulations have provided insights into the stability and reactivity of 851916-41-1 under physiological conditions. These computational tools, combined with experimental validation, have facilitated the identification of structural analogs with improved pharmacokinetic properties, as highlighted in a recent ACS Medicinal Chemistry Letters article (2024). Such multidisciplinary efforts are paving the way for the rational design of next-generation therapeutics based on these molecular frameworks.
In conclusion, the ongoing research on 851916-41-1 and (3R)-3-methoxyoxan-4-one underscores their potential as pivotal tools in chemical biology and drug discovery. From their roles in modulating critical biological pathways to their applications in asymmetric synthesis, these compounds offer a wealth of opportunities for therapeutic innovation. Future studies are expected to focus on optimizing their pharmacological profiles, exploring combination therapies, and advancing them through clinical trials. As the field progresses, these molecules may well become cornerstone elements in the development of novel treatments for complex diseases.
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